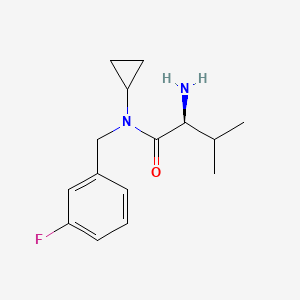

(S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-3-methyl-butyramide is a chiral amide derivative featuring a cyclopropyl group, a 3-fluorobenzyl substituent, and a methyl-branched butyramide backbone. Its molecular formula is C16H21F3N2O with a molecular weight of 314.35 g/mol .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZABVIFVHMDPNI-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H20FN2O

- Molecular Weight : 252.32 g/mol

The compound features a cyclopropyl group, a fluorobenzyl moiety, and an amino group, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as receptors and enzymes. The following mechanisms have been proposed:

- Receptor Binding : The fluorobenzyl group enhances the compound's affinity for certain receptors, potentially increasing its pharmacological effects.

- Enzyme Inhibition : The amino group can form hydrogen bonds with target proteins, influencing enzyme activity and signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neuroprotective Effects : Investigations into its impact on neuronal health and function are ongoing.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways.

Data Table: Biological Activity Summary

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in oncology.

Case Study 2: Neuroprotective Properties

In a neuroprotective study, the compound was administered to neuronal cultures exposed to oxidative stress. Results indicated a marked reduction in cell death and preservation of mitochondrial function, highlighting its potential for treating neurodegenerative diseases.

Case Study 3: Anti-inflammatory Mechanism

Research involving inflammatory models showed that this compound significantly reduced the levels of pro-inflammatory cytokines. This suggests that the compound may be beneficial in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of N-substituted benzyl amides with variations in substituents on the benzyl ring and the amino group. Below is a systematic comparison:

Substituent Effects on the Benzyl Ring

3-Fluoro vs. 3-Trifluoromethyl Substitution

- Fluorine’s small size minimizes steric hindrance, favoring membrane permeability .

- Analog: (S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-3-methyl-butyramide (CAS 1354001-58-3) replaces fluorine with a bulkier -CF3 group. This substitution increases lipophilicity (logP) and may improve metabolic stability due to the electron-withdrawing trifluoromethyl group. However, steric effects could reduce binding pocket compatibility .

Halogenated Benzyl Derivatives

Amino Group Modifications

Cyclopropyl vs. Alkyl Substituents

- Cyclopropyl Group : The cyclopropyl ring in the target compound provides a balance between steric bulk and electronic effects. Its rigid structure may restrict rotational freedom, stabilizing bioactive conformations .

- Ethyl/Isopropyl Analogs: Replacing cyclopropyl with ethyl (e.g., (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide) or isopropyl groups reduces steric hindrance but may decrease metabolic resistance due to increased susceptibility to oxidative degradation .

Structural and Property Comparison Table

Challenges and Discontinuations

Several analogs, such as (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide (CAS 885520-43-4) and dichloro derivatives, are marked as discontinued (). This suggests challenges in scalability, toxicity, or insufficient efficacy in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.